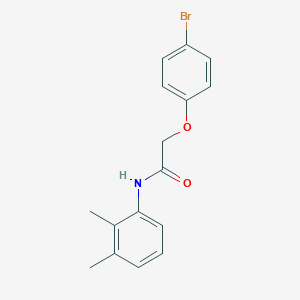
2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide, also known as "BDA-410," is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2012 by researchers at the University of California, San Francisco, and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
Mecanismo De Acción
BDA-410 works by binding to the active site of PDE4D5, preventing it from breaking down a molecule called "cAMP." This leads to an increase in cAMP levels, which in turn reduces inflammation and immune responses. The exact mechanism of action is still being studied, but it is believed that BDA-410 may also affect other signaling pathways involved in inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
BDA-410 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, studies have also shown that BDA-410 can reduce oxidative stress, improve mitochondrial function, and enhance the activity of certain enzymes involved in cellular metabolism. These effects may have implications for the treatment of a variety of diseases, including neurodegenerative disorders and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDA-410 in lab experiments is its specificity for PDE4D5. This allows researchers to study the specific effects of inhibiting this protein without affecting other signaling pathways. However, one limitation of using BDA-410 is its relatively low potency compared to other PDE4 inhibitors. This may limit its effectiveness in certain experimental settings and may require higher doses or longer treatment times.
Direcciones Futuras
There are numerous potential future directions for research on BDA-410. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). Studies have shown that BDA-410 can reduce inflammation in animal models of colitis, and clinical trials are currently underway to investigate its effectiveness in human patients with IBD. Other potential future directions include investigating the use of BDA-410 in the treatment of neurodegenerative disorders, metabolic disorders, and other inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of BDA-410 and to optimize its potency and effectiveness for use in therapeutic applications.
Métodos De Síntesis
The synthesis of BDA-410 involves multiple steps, including the preparation of starting materials and the use of various reagents and catalysts. The process is complex and requires expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper but can be found in the original research article published by the University of California, San Francisco.
Aplicaciones Científicas De Investigación
BDA-410 has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of a protein called "PDE4D5," which is involved in the regulation of inflammation and immune responses. Studies have shown that BDA-410 can reduce inflammation in animal models of disease, including asthma and colitis.
Propiedades
Número CAS |
331270-99-6 |
|---|---|
Nombre del producto |
2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide |
Fórmula molecular |
C16H16BrNO2 |
Peso molecular |
334.21 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-11-4-3-5-15(12(11)2)18-16(19)10-20-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19) |
Clave InChI |
WWHGGUOFJJMGKL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



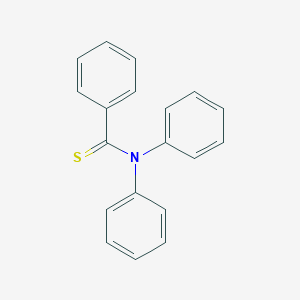
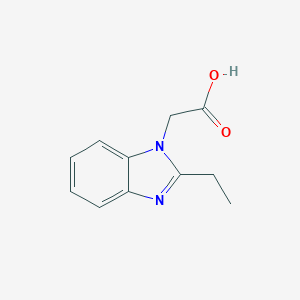
![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)
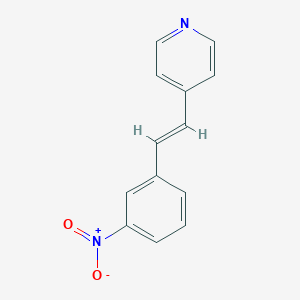
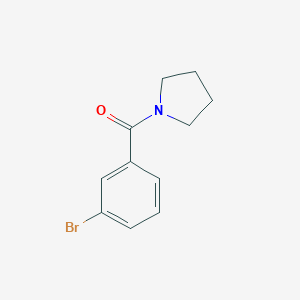
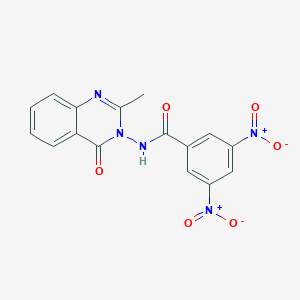
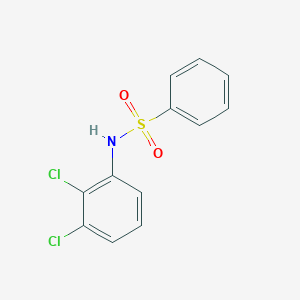
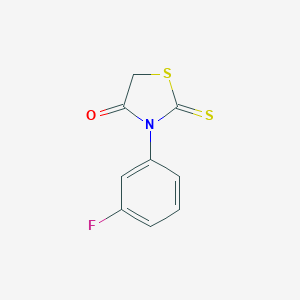
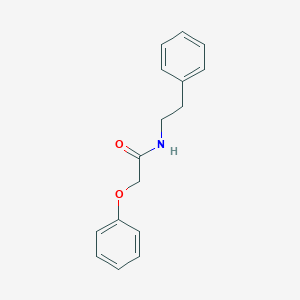
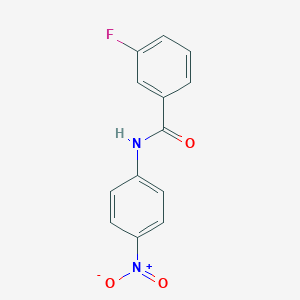
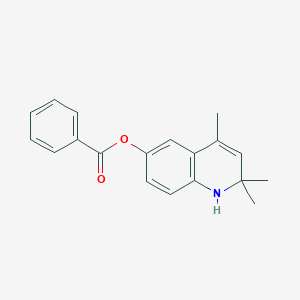
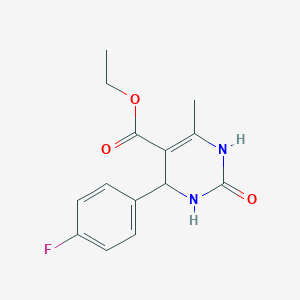
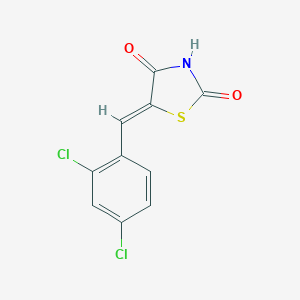
![Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct](/img/structure/B187539.png)